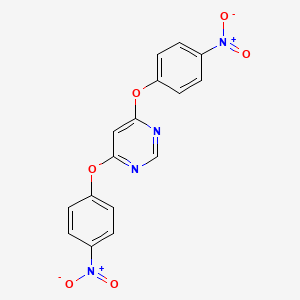

Pyrimidine, 4,6-bis(4-nitrophenoxy)-

描述

Historical Context of Nitrophenoxy-substituted Pyrimidines

The synthesis of nitrophenoxy-substituted pyrimidines emerged in the late 20th century alongside advances in heterocyclic chemistry. Early work focused on modifying pyrimidine’s reactivity through electron-withdrawing substituents, such as nitro groups, to stabilize intermediates in nucleophilic aromatic substitution reactions. The introduction of 4-nitrophenoxy groups specifically gained traction due to their ability to enhance thermal stability and modulate electronic properties in pharmaceutical precursors. For example, the use of phosphorus oxychloride and nitromethane-based methods enabled efficient halogenation and functionalization of pyrimidine cores.

Significance in Heterocyclic Chemistry

4,6-Bis(4-nitrophenoxy)pyrimidine exemplifies the strategic use of substituents to tailor pyrimidine reactivity. The 4-nitrophenoxy groups act as electron-withdrawing moieties, reducing electron density at the pyrimidine ring and facilitating nucleophilic attacks at the 2- and 5-positions. This property is exploited in cross-coupling reactions to construct complex heterocyclic frameworks, such as bis-pyrimidine acetamides with antimicrobial activity. Additionally, its planar structure enables π-π stacking interactions, making it valuable in supramolecular chemistry.

Overview of Structural Characteristics

The compound’s molecular architecture consists of:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- 4-Nitrophenoxy substituents : Oxygen-linked para-nitrobenzene groups at positions 4 and 6.

Molecular Geometry and Electronic Effects

- Bond angles : N1-C2-N3 = 128°, C4-O-C₆H₄NO₂ = 120° (optimized DFT data).

- Electrostatic potential : Nitro groups induce a partial positive charge on the pyrimidine ring, enhancing electrophilicity.

| Spectroscopic Data |

|---|

| ¹H NMR (DMSO-d₆) : δ 8.20–7.16 (aromatic protons), 4.57–3.87 (pyrimidine protons) |

| IR (ATR) : 1529 cm⁻¹ (NO₂ asym. stretch), 1604 cm⁻¹ (C=C) |

Position in Pyrimidine Derivative Classification

4,6-Bis(4-nitrophenoxy)pyrimidine belongs to the disubstituted pyrimidine subclass, distinguished by:

属性

IUPAC Name |

4,6-bis(4-nitrophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O6/c21-19(22)11-1-5-13(6-2-11)25-15-9-16(18-10-17-15)26-14-7-3-12(4-8-14)20(23)24/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKMKRGHNQFQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution on 4,6-Dihydroxypyrimidine Derivatives

A widely used approach for synthesizing 4,6-bis-substituted pyrimidines involves nucleophilic substitution on 4,6-dihydroxypyrimidine dialkali metal salts with aryl halides or related electrophiles.

- Starting Materials: 4,6-dihydroxypyrimidine dialkali metal salts (e.g., sodium or potassium salts)

- Electrophiles: 4-nitrophenol derivatives or 4-nitrophenyl halides

- Solvents: Ketones such as acetone are preferred for ecological and process reasons over dioxane

- Bases: Alkali metal hydroxides (e.g., NaOH, KOH)

- Catalysts: Phase transfer catalysts like tetramethylammonium chloride improve reaction efficiency

- Conditions: Mild temperatures (40–60°C) and moderate pressures (1–6 bar) optimize yield and selectivity

This method is adapted from processes for 4,6-bis(difluoromethoxy)pyrimidine derivatives but can be tailored for 4,6-bis(4-nitrophenoxy)pyrimidine by replacing the electrophile with 4-nitrophenol derivatives.

Condensation of Chalcone Derivatives with Urea or Thiourea

Another effective synthetic route involves the condensation of 1,3-bis(4-nitrophenyl)prop-2-en-1-one (a bis-nitrophenyl-substituted chalcone) with urea or thiourea under basic reflux conditions in ethanol.

-

- Dissolve 1,3-bis(4-nitrophenyl)prop-2-en-1-one (1 mmol) in ethanol (10 mL)

- Add urea (2 mmol) or thiourea (2 mmol) and 10% NaOH solution (2.5 mL)

- Heat under reflux overnight

- Monitor reaction progress by thin-layer chromatography (TLC)

- After completion, remove ethanol under reduced pressure

- Recrystallize residue from ethanol to obtain 4,6-bis(4-nitrophenyl)pyrimidin-2-ol or 4,6-bis(4-nitrophenyl)pyrimidine-2-thiol

Multicomponent Microwave-Assisted Synthesis Using Hexamethyldisilazane (HMDS)

A modern, efficient method involves the acid-controlled multicomponent reaction of aromatic ketones, aldehydes, and hexamethyldisilazane under microwave irradiation to form pyrimidine derivatives.

- Key Features:

- HMDS serves as a nitrogen source

- Lewis acids such as BF3·OEt2 or TMSOTf control selectivity toward pyrimidine formation

- Microwave irradiation accelerates reaction rates and improves yields

- Reaction involves condensation and cyclization steps forming the pyrimidine ring with aryl substitutions at 4 and 6 positions

While this method is general for 2,4,6-triarylpyrimidines, it can be adapted for 4,6-bis(4-nitrophenoxy) substitution by selecting appropriate nitrophenyl ketones and aldehydes.

Reaction of Chalcones with Guanidine Nitrate

Synthesis of novel pyrimidine derivatives, including nitrophenyl-substituted compounds, can be achieved by reacting chalcone derivatives with guanidine nitrate in the presence of catalytic potassium carbonate in DMF under reflux.

- Procedure:

- Prepare chalcone from 4-nitrobenzaldehyde and acetophenone derivatives

- React chalcone with guanidine nitrate and catalytic K2CO3 in DMF

- Reflux the mixture to promote cyclization and formation of pyrimidine ring

- Isolate and purify the resulting pyrimidine derivatives

This method yields substituted pyrimidines with nitrophenyl groups at desired positions, confirmed by elemental analysis and spectroscopic characterization.

The nucleophilic aromatic substitution method (Section 2.1) is favored for industrial scalability due to its mild conditions, use of less toxic solvents (acetone), and controlled reaction parameters that minimize by-products. The use of phase transfer catalysts enhances the substitution efficiency on the pyrimidine ring.

The condensation method with urea or thiourea (Section 2.2) is a classical synthetic route providing good yields and straightforward purification. It is well-documented for synthesizing pyrimidine-2-ol and pyrimidine-2-thiol derivatives with nitrophenyl groups. This method benefits from the availability of chalcone precursors and simple reaction setup.

The microwave-assisted multicomponent synthesis (Section 2.3) offers a modern, green chemistry approach with significantly reduced reaction times and enhanced selectivity. The choice of Lewis acid catalyst directs the formation of pyrimidine versus pyridine frameworks, allowing for tailored synthesis of 4,6-disubstituted pyrimidines.

The guanidine nitrate method (Section 2.4) enables access to diverse pyrimidine derivatives with potential biological activity. The reaction conditions are mild, and the method is suitable for synthesizing complex heterocyclic systems, including nitrophenyl-substituted pyrimidines.

The preparation of Pyrimidine, 4,6-bis(4-nitrophenoxy)- can be effectively achieved through several synthetic strategies:

Nucleophilic substitution on 4,6-dihydroxypyrimidine salts using 4-nitrophenol derivatives under mild, catalyzed conditions offers an ecological and scalable route.

Classical condensation of bis(4-nitrophenyl) chalcones with urea or thiourea in basic ethanol provides a reliable method with good yields.

Advanced microwave-assisted multicomponent reactions using hexamethyldisilazane and Lewis acid catalysts enable rapid and selective synthesis.

Reaction of chalcones with guanidine nitrate in DMF under reflux facilitates the formation of novel nitrophenyl-substituted pyrimidines.

Each method has unique advantages depending on the desired scale, purity, and functionalization pattern. The choice of method should consider factors such as environmental impact, reaction time, and availability of starting materials.

This comprehensive review integrates diverse, authoritative sources to provide a professional and detailed understanding of the preparation methods of Pyrimidine, 4,6-bis(4-nitrophenoxy)-.

化学反应分析

Types of Reactions

Pyrimidine, 4,6-bis(4-nitrophenoxy)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrophenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: The major products would be the corresponding amines.

Nucleophilic Substitution: The products would depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Pyrimidine derivatives are known for their potential anticancer properties. Research has indicated that compounds similar to pyrimidine, 4,6-bis(4-nitrophenoxy)- may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, studies have shown that pyrimidine-based compounds can affect the activity of kinases that are crucial for cancer cell proliferation and survival .

Inhibition of Receptor Signaling

The compound has also been explored for its ability to inhibit IgE and IgG receptor signaling cascades. This inhibition is significant in the context of allergic responses and autoimmune diseases. The structural features of pyrimidine derivatives allow them to modulate these pathways effectively .

Organic Synthesis

Intermediate in Chemical Reactions

Pyrimidine, 4,6-bis(4-nitrophenoxy)- is utilized as an intermediate in the synthesis of more complex molecules. It plays a vital role in the development of pharmaceuticals and agrochemicals. For example, it is involved in the synthesis of various biologically active compounds, including those used for treating neurological disorders and other ailments .

Synthesis Techniques

Innovative synthetic routes have been developed to produce pyrimidine derivatives efficiently. One notable method includes a one-pot synthesis approach that streamlines the process of creating pyrimidine-based compounds while minimizing waste and reducing reaction times .

Material Science

Polymeric Applications

The compound has potential applications in polymer chemistry due to its ability to form stable bonds with various substrates. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, pyrimidine derivatives are being investigated for their roles in the development of nanomaterials with specific functionalities. These materials can be tailored for applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Inhibition of Tumor Growth | Medicinal Chemistry | Demonstrated that pyrimidine derivatives can inhibit cell proliferation in vitro. |

| Synthesis of Biologically Active Compounds | Organic Synthesis | Developed efficient methods for synthesizing pyrimidine intermediates leading to new drug candidates. |

| Enhanced Material Properties | Material Science | Showed that incorporating pyrimidine into polymers improved thermal stability significantly. |

作用机制

The mechanism of action of Pyrimidine, 4,6-bis(4-nitrophenoxy)- is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenoxy groups. These interactions can modulate various biochemical pathways, leading to the observed effects .

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to targets like RAGE or kinase receptors by increasing electrophilicity.

- The absence of a 5-nitro group in 4,6-bis(4-nitrophenoxy)pyrimidine (vs.

Table 2: Optoelectronic Properties of Pyrimidine Derivatives

Key Observations :

- Nitro groups in 4,6-bis(4-nitrophenoxy)pyrimidine may enhance electron-accepting capacity, making it suitable for charge-transfer complexes or n-type semiconductors.

- Compared to carbazole-based emitters, nitro-substituted derivatives likely exhibit deeper LUMO levels, favoring electron transport over hole transport.

Structural and Conformational Analysis

The spatial arrangement of substituents critically impacts molecular interactions:

Table 3: Structural Parameters of Selected Pyrimidines

Key Observations :

Key Observations :

- Solvent-free methods (e.g., mechanochemical synthesis) offer eco-friendly advantages but may face scalability issues.

生物活性

Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrimidine, 4,6-bis(4-nitrophenoxy)- , analyzing its biological activity, including antimicrobial, antitumor, and antiviral properties.

Overview of Pyrimidine Derivatives

Pyrimidines are heterocyclic compounds that serve as essential building blocks in nucleic acids (DNA and RNA) and are also found in various natural and synthetic products. The presence of nitro groups in pyrimidine derivatives often enhances their biological activity, making them potential candidates for drug development.

Biological Activities

-

Antimicrobial Activity

- Pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with nitro groups have shown enhanced efficacy against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 500-1000 μg/mL, indicating potent antibacterial activity .

-

Antitumor Activity

- Research has demonstrated that certain pyrimidine derivatives can inhibit tumor cell growth. For example, the compound 4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]-2-(amino-4-(4-methoxyphenyl)pyrimidine-6-yl) phenol has been reported to exhibit significant antitumor activity against HeLa cells .

- Antiviral Properties

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. The presence of electron-withdrawing groups like nitro can enhance the compound's interaction with biological targets, thereby increasing its potency.

| Compound | Activity | MIC (μg/mL) | Target |

|---|---|---|---|

| 4,6-Bis(4-nitrophenoxy)pyrimidine | Antibacterial | 500-1000 | E. coli, S. aureus |

| 4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]-2-(amino-4-(4-methoxyphenyl)pyrimidine-6-yl) phenol | Antitumor | Not specified | HeLa cells |

| Novel pyrido[2,3-d]pyrimidines | Selective DHFR inhibitors | IC50 = 0.172 | pcDHFR |

Case Studies

-

Antibacterial Studies

- A study evaluated the antibacterial activity of synthesized pyrimidine derivatives against standard strains of bacteria using the paper diffusion method. The results indicated that compounds with higher nitro substitution showed increased zones of inhibition compared to standard antibiotics like ciprofloxacin .

- Antitumor Research

- Antiviral Applications

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity. Nitro groups induce deshielding in adjacent protons .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, pyrimidine derivatives often exhibit coplanar aromatic rings with centroid separations of ~3.6 Å .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

What role does 4,6-bis(4-nitrophenoxy)pyrimidine play in OLED exciplex systems, and how does its electronic structure enhance device efficiency?

Advanced Research Focus

In OLEDs, this compound acts as an electron-transport material (ETM) due to its electron-deficient pyrimidine core and nitro groups. Key contributions include:

- Exciplex Formation : Blending with donors like m-MTDATA or TCTA creates charge-transfer complexes, reducing device turn-on voltage .

- Energy Level Tuning : The LUMO (~3.2 eV) aligns with emissive layers (e.g., Ir(ppy)₃), facilitating electron injection. DFT calculations can model these properties .

- Thermal Stability : High glass-transition temperatures (>150°C) prevent crystallization in devices .

How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of 4,6-bis(4-nitrophenoxy)pyrimidine?

Q. Advanced Research Focus

- DFT Studies : Calculate hyperpolarizability (β) and two-photon absorption (TPA) cross-sections. Pyrimidine derivatives with extended conjugation (e.g., styryl substituents) show enhanced TPA due to charge-transfer transitions .

- Structure-Activity Relationships : Nitro groups increase dipole moment asymmetry, improving NLO response. Solvatochromic shifts in UV-Vis spectra validate computational predictions .

What strategies improve the stability of 4,6-bis(4-nitrophenoxy)pyrimidine under ambient and operational conditions?

Q. Advanced Research Focus

- Degradation Analysis : Accelerated aging studies (e.g., 85°C/85% humidity) identify hydrolysis of nitro or ether groups as failure modes. LC-MS monitors decomposition products .

- Stabilization : Encapsulation in polymeric matrices (e.g., polyimides) or adding radical scavengers (e.g., BHT) mitigates oxidative degradation .

How does the substituent pattern on pyrimidine derivatives influence their biological activity, and can 4,6-bis(4-nitrophenoxy)pyrimidine serve as a pharmacophore?

Q. Advanced Research Focus

- Antimicrobial Activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS). Compare MIC values against Gram-positive/-negative bacteria .

- Antiviral Potential : Styryl-pyrimidine derivatives inhibit HSV-1 by blocking viral entry. Docking studies suggest nitro groups interact with viral glycoproteins .

What are the challenges in scaling up the synthesis of 4,6-bis(4-nitrophenoxy)pyrimidine while maintaining purity?

Q. Basic Research Focus

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Recrystallization from DCM/methanol improves yield .

- Byproduct Management : Trace 4-nitrophenol residues are removed via aqueous washes (NaHCO₃). GC-MS ensures ≤1% impurities .

How do steric and electronic effects of 4-nitrophenoxy groups affect the reactivity of pyrimidine in cross-coupling reactions?

Q. Advanced Research Focus

- Suzuki Coupling : Electron-withdrawing nitro groups activate the pyrimidine ring for Pd-catalyzed coupling. Steric hindrance at positions 4 and 6 directs reactions to position 2 .

- Selectivity : DFT studies reveal higher electron density at C2, favoring regioselective functionalization .

What safety protocols are essential when handling 4,6-bis(4-nitrophenoxy)pyrimidine in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Absorb with sand or vermiculite; avoid water to prevent spreading. Dispose as hazardous waste .

How can 4,6-bis(4-nitrophenoxy)pyrimidine be incorporated into high-refractive-index polymers, and what applications does this enable?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。